[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3-chlorophenyl)methanone
Description
4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone is a complex organic compound that features a unique bicyclic structure combined with a piperazine ring and a chlorophenyl group
Properties
IUPAC Name |
[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-(3-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c20-18-3-1-2-16(12-18)19(23)22-8-6-21(7-9-22)13-17-11-14-4-5-15(17)10-14/h1-5,12,14-15,17H,6-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPOXGUGXABKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone typically involves multiple steps. One common approach starts with the preparation of the bicyclo[2.2.1]hept-5-en-2-ylmethyl precursor, which is then reacted with piperazine under specific conditions to form the intermediate. This intermediate is subsequently reacted with 3-chlorobenzoyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that piperazine derivatives, including compounds similar to , exhibit significant anticancer properties. For instance, studies have shown that modifications in the piperazine ring can lead to enhanced cytotoxicity against various cancer cell lines such as MCF-7 and HeLa cells. These compounds often induce apoptosis through mechanisms involving cell cycle arrest and tubulin polymerization inhibition.
Case Study: A derivative of piperazine demonstrated an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, showcasing its potential as a lead compound for further development in anticancer therapeutics .
Antimicrobial Activity
Piperazine derivatives are recognized for their antimicrobial properties, which can be attributed to their ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways. The incorporation of different substituents on the piperazine ring can enhance these properties, making them suitable candidates for developing new antibiotics.
Insight: A review highlighted that compounds containing piperazine structures are prevalent in many clinically relevant antimicrobial agents, emphasizing their role in drug discovery .
Central Nervous System (CNS) Effects
The unique structure of this compound may also allow it to interact with neurotransmitter systems, potentially leading to applications in treating CNS disorders such as anxiety or depression. Piperazine derivatives have been explored for their anxiolytic and antidepressant effects.
Research Findings: Some studies suggest that modifications on the piperazine ring can influence binding affinity to serotonin receptors, which is crucial for developing new antidepressants .
Mechanism of Action
The mechanism of action of 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure and piperazine ring allow it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound shares some structural similarities but is primarily used as a plasticizer.
Cetylpyridinium chloride: Another compound with a piperazine ring, used for its antimicrobial properties.
Uniqueness
What sets 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone apart is its unique combination of a bicyclic structure with a piperazine ring and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
1-4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone, also known by its systematic name 1-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone, is a complex organic compound with potential biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H25ClN2O2 |
| Molecular Weight | 360.9 g/mol |
| IUPAC Name | 1-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone |
| CAS Number | 1005060-00-3 |
| Canonical SMILES | C1CN(CCN1CC2CC3CC2C=C3)C(=O)COC4=CC=C(C=C4)Cl |
Biological Activity
Research on the biological activity of this compound is limited; however, its structural components suggest potential interactions with various biological targets.
Anticancer Activity
Preliminary studies indicate that derivatives of piperazine compounds can exhibit significant anticancer activity. For example, compounds similar to this structure have shown to inhibit the growth of various cancer cell lines, including lung and colon cancer cells, with IC50 values ranging from 0.38 μM to over 14 μM .
The exact mechanism of action for this compound remains largely unexplored. However, based on its structure, it is hypothesized that it may interact with G protein-coupled receptors (GPCRs), which are crucial in cellular signaling pathways . These interactions can lead to changes in intracellular calcium levels and activation of downstream signaling cascades.
Case Studies
Although specific case studies directly involving this compound are scarce, related compounds have been documented in research:
- Study on Piperazine Derivatives : A study synthesized various piperazine derivatives and tested their anticancer effects on HeLa cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity .
- Antitumor Potency : Another study focused on structurally similar compounds demonstrated potent antitumor effects against multiple cancer types, with some derivatives achieving IC50 values as low as 3.22 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
